molecular formula C12H11ClFNO3S2 B2658906 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105221-05-3

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No. B2658906
M. Wt: 335.79
InChI Key: CIMFOQZCAYTCQB-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiophene derivatives are a significant class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry2.



Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many researchers. Various strategies have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis3. However, the specific synthesis process for “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is not readily available in the resources I have.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, the specific molecular structure of “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is not available in the resources I have.



Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not explicitly mentioned in the resources I have. However, thiophene derivatives are known to undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, the specific physical and chemical properties of “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not available in the resources I have.


Scientific Research Applications

Synthesis and Cytotoxicity Studies

5-Chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is involved in the synthesis of various sulfonamide derivatives. One study explored the reaction of thiophene sulfonamides with selenium(IV) chloride, producing compounds tested for cytotoxicity against several cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Pharmacological Applications

In pharmacological research, derivatives of thiophene sulfonamides have been studied for various applications. For instance, a series of thiophene sulfonamides showed cerebrovasodilatation effects and anticonvulsant activities, indicating their potential use in neurological disorders (Barnish, Cross, Dickinson, Parry, & Randall, 1981). Additionally, compounds like 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride have been evaluated for topical ocular hypotensive activity in glaucoma models (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).

Material Science and Chemistry

In the field of material science and chemistry, the synthesis and properties of thiophene sulfonamides have been investigated. For example, a study on polymorphism in aromatic sulfonamides with fluorine groups revealed insights into the effect of fluorine in polymorphism (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Antibacterial and Antitubercular Agents

Research has also been conducted on thiophene sulfonamides as potential antibacterial and antitubercular agents. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Therapeutic Agents and Drug Discovery

Thiophene sulfonamides have also been synthesized for potential therapeutic applications. A study discussed the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, highlighting their potential in drug discovery (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Safety And Hazards

The safety and hazards associated with a compound are crucial for handling and storage. However, the specific safety and hazards information for “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” is not available in the resources I have.


Future Directions

Thiophene derivatives have shown promising applications in medicinal chemistry, and further research into their synthesis, properties, and potential uses could lead to the development of new therapeutic agents2. However, the specific future directions for “5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are not available in the resources I have.


Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, it would be beneficial to consult scientific literature or experts in the field.


properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFOQZCAYTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

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